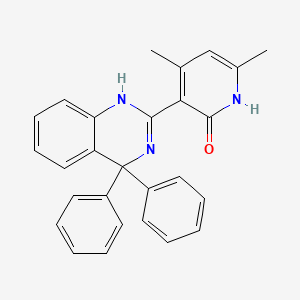
N'-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their significant role in the synthesis of various biologically active heterocyclic compounds. The presence of multiple functional groups, including cyano, methoxy, and oxo groups, makes this compound highly reactive and versatile in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carbohydrazide with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic anhydride and cyanoacetic acid, under microwave irradiation . This method is preferred due to its efficiency and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a solvent-free reaction of aryl amines with ethyl cyanoacetate. This method involves stirring the reactants at elevated temperatures, typically around 70°C, followed by cooling to room temperature . This approach is advantageous as it minimizes the use of solvents and reduces environmental impact.
化学反応の分析
Types of Reactions
N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and methoxy groups.
Cyclization Reactions: It can participate in cyclization reactions to form complex ring structures, which are essential in the synthesis of biologically active molecules.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, cyanoacetic acid, and various amines. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 70°C .
Major Products Formed
The major products formed from these reactions are various heterocyclic compounds, including pyrazoles, pyridazines, and thiadiazoles. These compounds exhibit significant biological activities and are of interest in medicinal chemistry .
科学的研究の応用
N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new chemotherapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s cyano and methoxy groups allow it to form strong interactions with biological macromolecules, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and the modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- N-(2-CYANOACETYL)-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
- N-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
- N-(2-CYANOACETYL)-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
Uniqueness
N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE is unique due to the presence of the methoxy group at the 8th position of the chromene ring. This structural feature enhances its reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C14H11N3O5 |
|---|---|
分子量 |
301.25 g/mol |
IUPAC名 |
N'-(2-cyanoacetyl)-8-methoxy-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C14H11N3O5/c1-21-10-4-2-3-8-7-9(14(20)22-12(8)10)13(19)17-16-11(18)5-6-15/h2-4,7H,5H2,1H3,(H,16,18)(H,17,19) |
InChIキー |
SUURMIPZRPRUFD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)
![ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B15007993.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide](/img/structure/B15007994.png)

![(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)


![4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15008032.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15008043.png)
![4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15008048.png)
![methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15008070.png)
![7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B15008072.png)
![7-(4-chlorophenyl)-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15008076.png)
